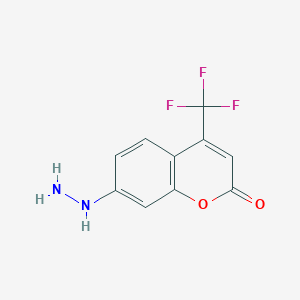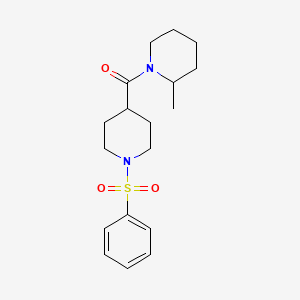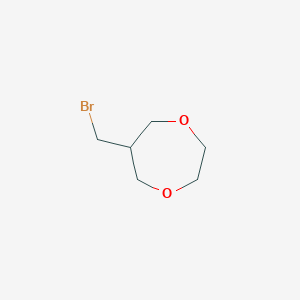
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one is a photo-stable hydrazinyl coumarin compound. It is known for its unique properties, including low biotoxicity and extraordinary biocompatibility. This compound is highly selective for biomolecule carbonyls, making it a valuable tool in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one typically involves the reaction of 4-(trifluoromethyl)coumarin with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl coumarin compounds.
科学研究应用
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a two-photon fluorescent sensor for detecting biomolecule carbonyls.
Biology: Employed in imaging studies to detect malondialdehyde and formaldehyde levels in living cells and tissues.
Medicine: Utilized in assays to detect nephrotoxicity and other forms of cellular injury with high sensitivity.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用机制
The compound exerts its effects through its ability to selectively bind to biomolecule carbonyls. It permeates the blood-brain barrier and interacts with malondialdehyde and formaldehyde, allowing for their detection and imaging in biological systems. The molecular targets include carbonyl-containing biomolecules, and the pathways involved are related to oxidative stress and cellular injury detection .
相似化合物的比较
Similar Compounds
- 7-Bromo-4-hydroxycoumarin
- 7-Azido-4-methylcoumarin
- 4-Trifluoromethyl-7-hydrazinyl-2H-chromen-2-one
Uniqueness
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one is unique due to its high selectivity for malondialdehyde and formaldehyde, low detection levels, and ability to permeate the blood-brain barrier. These properties make it an exceptional tool for detecting and imaging biomolecule carbonyls in living systems .
属性
IUPAC Name |
7-hydrazinyl-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)7-4-9(16)17-8-3-5(15-14)1-2-6(7)8/h1-4,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZSPQJBXXMWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)OC(=O)C=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2890734.png)
![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)
![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)
![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)

![methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2890752.png)

![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)
